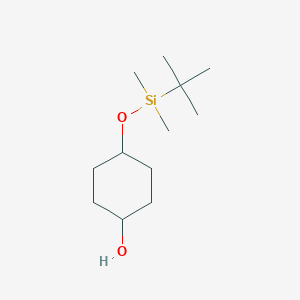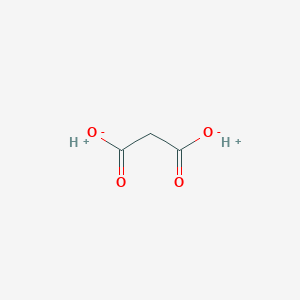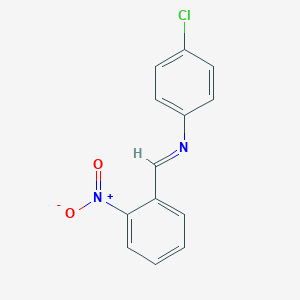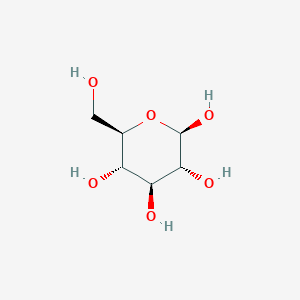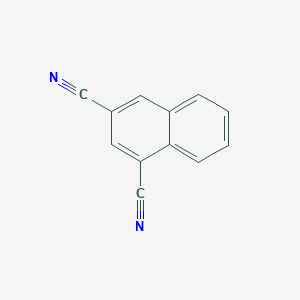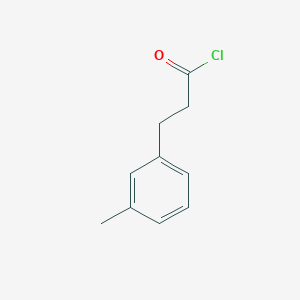![molecular formula C10H12F3N B177808 2-[3-(Trifluorometil)fenil]propan-2-amina CAS No. 153390-61-5](/img/structure/B177808.png)
2-[3-(Trifluorometil)fenil]propan-2-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Trifluoromethyl)phenyl]propan-2-amine is a derivative of amphetamine, and is structurally similar to other amphetamine derivatives such as methylenedioxyamphetamine (MDA) and methylenedioxymethamphetamine (MDMA). It is designed to increase the level of the neurotransmitter serotonin, a chemical that regulates mood, appetite, and other functions .
Synthesis Analysis
The synthesis of 2-[3-(Trifluoromethyl)phenyl]propan-2-amine involves several steps. The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Molecular Structure Analysis
The molecular structure of 2-[3-(Trifluoromethyl)phenyl]propan-2-amine is characterized by the presence of a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further attached to a propan-2-amine group .Chemical Reactions Analysis
The compound undergoes various reactions. For instance, it reacts with benzoyl chloride and potassium cyanide in the Reissert-Henze reaction to form 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine-1-carbonitrile .Physical And Chemical Properties Analysis
The compound has a molecular weight of 221.2 and is a liquid at room temperature .Aplicaciones Científicas De Investigación
Aplicaciones farmacéuticas
El grupo trifluorometilo, que está presente en "2-[3-(Trifluorometil)fenil]propan-2-amina", es una característica común en muchos medicamentos aprobados por la FDA . Este grupo contribuye a las actividades farmacológicas de estos medicamentos . Por ejemplo, la Fluoxetina, un medicamento antidepresivo utilizado para tratar afecciones como el trastorno de pánico, la bulimia nerviosa y el trastorno obsesivo-compulsivo, contiene un grupo trifluorometilo .
Aplicaciones antimicrobianas
Los compuestos que contienen el grupo trifluorometilo se han estudiado por sus propiedades antimicrobianas . Sin embargo, se necesita más investigación para comprender completamente el potencial de "this compound" en este campo.
Síntesis de otros compuestos
“this compound” puede servir como un bloque de construcción en la síntesis de otros compuestos orgánicos complejos . Se puede utilizar para crear una variedad de estructuras, que luego se pueden utilizar en investigaciones y aplicaciones adicionales.
Catalizador en reacciones químicas
El grupo trifluorometilo puede actuar como catalizador en ciertas reacciones químicas . Esto puede ayudar a mejorar la eficiencia y la selectividad de estas reacciones.
Investigación en química del flúor
El grupo trifluorometilo es de gran interés en el campo de la química organofluorada . El estudio de compuestos como "this compound" puede proporcionar información sobre las propiedades y comportamientos únicos de los compuestos que contienen flúor .
Desarrollo de nuevos medicamentos
El grupo trifluorometilo se encuentra en más del 50 por ciento de las moléculas de medicamentos más vendidos aprobadas por la Administración de Alimentos y Medicamentos de los Estados Unidos (FDA) . Por lo tanto, "this compound" podría utilizarse potencialmente en el desarrollo de nuevos medicamentos.
Mecanismo De Acción
Target of Action
The primary target of 2-[3-(Trifluoromethyl)phenyl]propan-2-amine is the serotonin reuptake transporter protein . This protein is responsible for the reuptake of serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, and other functions .
Mode of Action
2-[3-(Trifluoromethyl)phenyl]propan-2-amine interacts with its target by binding to the serotonin reuptake transporter protein , thereby inhibiting the reuptake of serotonin . This results in an increased level of serotonin in the synaptic cleft, leading to greater serotonin receptor activation .
Biochemical Pathways
The increased levels of serotonin lead to enhancement of serotoninergic transmission in the centers of feeding behavior located in the hypothalamus . This can affect various biochemical pathways related to mood regulation, sleep, and appetite.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials
Cellular Effects
Compounds with a trifluoromethyl group have been found to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the trifluoromethyl group can participate in various types of reactions, including radical trifluoromethylation of carbon-centered radical intermediates
Propiedades
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-9(2,14)7-4-3-5-8(6-7)10(11,12)13/h3-6H,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGWNHBRMASMGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153390-61-5 |
Source


|
| Record name | 2-[3-(Trifluoromethyl)phenyl]propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

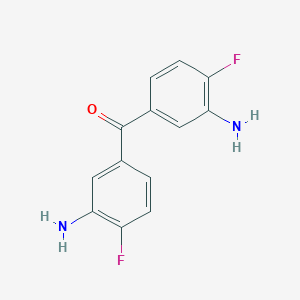
![2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B177728.png)


